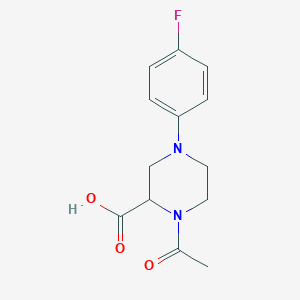
1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid
説明
1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H15FN2O3 and its molecular weight is 266.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with an acetyl group and a 4-fluorophenyl moiety, contributing to its unique biological profile. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinity.
Biological Activity Overview
Research has indicated that piperazine derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and neuropharmacological effects. The specific activities of this compound have been evaluated through various assays.
Antimicrobial Activity
A study synthesized several piperazine derivatives, including the target compound, and tested their antimicrobial properties against various microorganisms. The results showed moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from <1 to 125 μg/mL for certain derivatives. Notably, compounds with structural similarities to this compound demonstrated significant activity against Gram-positive bacteria and fungi .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| This compound | <125 | Mycobacterium smegmatis |
| Compound 4 | <1 | Gram-positive bacteria |
| Compound 6 | 125 | Yeast-like fungi |
Anticancer Activity
The compound's potential as an anticancer agent has been investigated through structure-activity relationship (SAR) studies. Piperazine derivatives have shown efficacy in inhibiting cancer cell proliferation. For instance, compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines, revealing promising results in inducing apoptosis and inhibiting tumor growth .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Receptor Binding : The compound may interact with various receptors, including neurotransmitter receptors, influencing neuropharmacological outcomes.
- Enzyme Inhibition : Some studies suggest that piperazine derivatives can inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Antioxidant Properties : The presence of the piperazine ring may contribute to antioxidant activity, which is beneficial in reducing oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of piperazine derivatives demonstrated that compounds structurally related to this compound exhibited significant antibacterial effects against resistant strains of bacteria. The study highlighted the importance of functional groups in enhancing biological activity .
Case Study 2: Cancer Cell Line Testing
In vitro studies using various cancer cell lines revealed that the compound induced apoptosis at concentrations lower than those required for traditional chemotherapeutics. This suggests a favorable therapeutic index and potential for further development as an anticancer agent .
特性
IUPAC Name |
1-acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c1-9(17)16-7-6-15(8-12(16)13(18)19)11-4-2-10(14)3-5-11/h2-5,12H,6-8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWFNYKZAABJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















